2-Ethylbutyl carbonochloridate
Overview
Description
2-Ethylbutyl carbonochloridate is an organic compound with the molecular formula C₇H₁₃ClO₂. It is a colorless oil that is primarily used in organic synthesis. This compound is known for its role as an intermediate in the production of various chemicals and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylbutyl carbonochloridate can be synthesized through the reaction of 2-ethyl-1-butanol with phosgene. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The process involves adding 2-ethyl-1-butanol dropwise to a solution of phosgene in benzene while maintaining the temperature in an ice bath .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carefully controlled to ensure high yield and purity of the product. The compound is then purified through distillation or other suitable methods to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylbutyl carbonochloridate primarily undergoes substitution reactions due to the presence of the carbonochloridate group. It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, carbonates, and thiocarbonates .
Common Reagents and Conditions:
Amines: Reacts to form carbamates under mild conditions.
Alcohols: Forms carbonates in the presence of a base.
Thiols: Produces thiocarbonates under basic conditions.
Major Products:
Carbamates: Formed from the reaction with amines.
Carbonates: Result from the reaction with alcohols.
Thiocarbonates: Produced from the reaction with thiols.
Scientific Research Applications
2-Ethylbutyl carbonochloridate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the modification of biomolecules for research purposes.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Ethylbutyl carbonochloridate involves its reactivity with nucleophiles. The carbonochloridate group is highly reactive and can form stable bonds with nucleophilic species, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce specific functional groups into target molecules .
Comparison with Similar Compounds
- 2-Ethylbutyl chloroformate
- Benzyl chloroformate
- 1-Chloro-2-methylpropyl chloroformate
- 2-Chlorophenyl chloroformate
Uniqueness: 2-Ethylbutyl carbonochloridate is unique due to its specific reactivity profile and the stability of the products formed from its reactions. Compared to other chloroformates, it offers distinct advantages in terms of selectivity and yield in organic synthesis .
Properties
IUPAC Name |
2-ethylbutyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-3-6(4-2)5-10-7(8)9/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUZCSIOWVZJQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10711155 | |
Record name | 2-Ethylbutyl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10711155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58906-64-2 | |
Record name | 2-Ethylbutyl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10711155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylbutyl carbonochloridate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Ethylbutyl chloroformate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A2UY643ND | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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